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Compound of Interest

Compound Name: Sophoraflavanone |

Cat. No.: B15624020

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance
(NMR) analysis of Sophoraflavanone I (also known as Sophoraflavanone G), a prenylated
flavonoid with significant pharmacological interest. Detailed protocols for NMR data acquisition
and analysis are provided to facilitate the structural elucidation and characterization of this
compound.

Introduction

Sophoraflavanone | is a bioactive natural product isolated from various Sophora species. Its
potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer
activities, have made it a subject of extensive research. Nuclear magnetic resonance (NMR)
spectroscopy is an indispensable tool for the unambiguous structural determination and purity
assessment of Sophoraflavanone I. This document outlines the methodologies for acquiring
and interpreting one-dimensional (1D) and two-dimensional (2D) NMR spectra of this
compound.

Chemical Structure

Figure 1: Chemical Structure of Sophoraflavanone |

Caption: Chemical structure of Sophoraflavanone I.
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Quantitative NMR Data

The following tables summarize the *H and 3C NMR chemical shift data for Sophoraflavanone
I, assigned based on 1D and 2D NMR experiments.

Table 1: *H NMR (Proton NMR) Data for Sophoraflavanone |
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
2 5.35 dd 129,31
3a 3.10 dd 17.1,12.9
3b 2.80 dd 17.1,3.1
6 6.05 S
3' 6.50 d 2.3
5' 6.46 dd 8.4,2.3
6' 7.40 d 8.4
1" 3.30 m
2" 2.50 m
4" 5.10 t 7.0
5"-CHs 1.65 S
6"-CHs 1.70 S
7"a 4.61 S
7"b 4.56 S
8"-CHs 1.80 S
5-OH 12.1 S
7-OH - -
2'-OH - -
4'-OH - -

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: 3C NMR (Carbon NMR) Data for Sophoraflavanone |
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Position Chemical Shift (6, ppm)
2 79.5
3 43.2
4 196.8
4a 102.8
5 162.2
6 95.8
7 164.5
8 107.5
8a 161.8
1 114.2
2 156.0
3 103.5
4' 157.9
5' 107.1
6' 129.8
1" 215
2" 40.1
3" 148.2
4" 122.5
5" 132.1
6" 25.7
7" 110.1
8" 17.8
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Note: Some assignments are based on typical flavonoid chemical shifts and may require further
confirmation with advanced 2D NMR experiments.

Experimental Protocols
Sample Preparation

 Dissolution: Accurately weigh 5-10 mg of purified Sophoraflavanone I.

e Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, Methanol-da4, or Acetone-ds). DMSO-de is often preferred for its ability to dissolve
a wide range of flavonoids and for the observation of exchangeable protons (e.g., hydroxyl

groups).
o Transfer: Transfer the solution to a 5 mm NMR tube.

« Internal Standard (Optional): For quantitative NMR (gNMR), add a known amount of an
internal standard (e.g., tetramethylsilane - TMS).

NMR Data Acquisition

The following parameters are provided as a general guideline and should be optimized for the
specific instrument and sample.

1. H NMR Spectroscopy
e Spectrometer: 400 MHz or higher field strength NMR spectrometer.
e Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

e Acquisition Parameters:

[¢]

Spectral Width (SW): 12-16 ppm

[e]

Number of Scans (NS): 16-64

o

Relaxation Delay (D1): 1-5s

[¢]

Acquisition Time (AQ): 2-4 s
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» Processing: Apply Fourier transform, phase correction, and baseline correction. Reference
the spectrum to the residual solvent peak or TMS (0.00 ppm).

2. 3C NMR Spectroscopy

o Pulse Program: Standard proton-decoupled 3C NMR sequence (e.g., 'zgpg30' on Bruker
instruments).

e Acquisition Parameters:
o Spectral Width (SW): 200-240 ppm
o Number of Scans (NS): 1024-4096 (or more, depending on sample concentration)
o Relaxation Delay (D1): 2 s

e Processing: Apply Fourier transform with an exponential window function, phase correction,
and baseline correction. Reference the spectrum to the solvent peak.

3. 2D NMR Spectroscopy
e COSY (Correlation Spectroscopy): To identify *H-tH spin-spin coupling networks.
o Pulse Program: Standard COSY sequence (e.g., 'cosygpgf' on Bruker instruments).

e HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond 1H-13C
correlations.

o Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g.,
'hsqcedetgpsisp2.3' on Bruker instruments).

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C
correlations, crucial for assigning quaternary carbons and connecting spin systems.

o Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndgf' on Bruker instruments).

Experimental Workflow
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The following diagram illustrates the general workflow for the NMR analysis of
Sophoraflavanone I.
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Click to download full resolution via product page

Caption: Workflow for NMR analysis of Sophoraflavanone I.

Signaling Pathways Modulated by
Sophoraflavanone |

Sophoraflavanone | has been shown to modulate several key signaling pathways involved in
inflammation and cancer.[1][2][3][4] The primary pathways affected include the PI3K/Akt,
MAPK, NF-kB, and JAK/STAT pathways.[1][2][3][4] By targeting these pathways,
Sophoraflavanone | exerts its anti-inflammatory and anti-cancer effects.
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Caption: Signaling pathways modulated by Sophoraflavanone I.
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Conclusion

The application of 1D and 2D NMR spectroscopy is fundamental for the structural
characterization of Sophoraflavanone I. The detailed protocols and reference data provided
herein serve as a valuable resource for researchers in natural product chemistry,
pharmacology, and drug development. A thorough understanding of the NMR profile of
Sophoraflavanone I is crucial for quality control, mechanism of action studies, and the
development of novel therapeutics based on this promising flavonoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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